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molecular formula C13H19ClO3S B8498207 6-Chlorohexyl-p-Toluenesulfonate

6-Chlorohexyl-p-Toluenesulfonate

Cat. No. B8498207
M. Wt: 290.81 g/mol
InChI Key: IPTTTZZTBXAKPV-UHFFFAOYSA-N
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Patent
US07462427B2

Procedure details

A solution of 6-chlorohexan-1-ol (25.0 g, 0.183 mol) in dichloromethane (DCM) (166 ml) and pyridine (33 ml) was cooled to −5° C. Toluene-p-sulphonyl chloride (40.1 g, 0.210 mol) was slowly added to the stirred solution and left to react overnight. The reaction mixture was treated with ice (80 g) and left stirring for 1 h. The organic layer was washed with ice cold 2M-sulphuric acid and then dried (MgSO4). The solvent was removed in vacuo and the residue was purified by column chromatography [DCM] to give a white powder 40.20 g, 85%; mp 27-28° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
166 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
40.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8].[C:9]1([CH3:19])[CH:14]=[CH:13][C:12]([S:15](Cl)(=[O:17])=[O:16])=[CH:11][CH:10]=1>ClCCl.N1C=CC=CC=1>[C:9]1([CH3:19])[CH:14]=[CH:13][C:12]([S:15]([O:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][Cl:1])(=[O:17])=[O:16])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClCCCCCCO
Name
Quantity
166 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
33 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
40.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
ice
Quantity
80 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to react overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
left
WASH
Type
WASH
Details
The organic layer was washed with ice cold 2M-sulphuric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography [DCM]

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCCCCCCl)C
Measurements
Type Value Analysis
AMOUNT: MASS 40.2 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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